molecular formula C11H13NO5 B13979656 Ethyl 5-ethoxy-2-nitrobenzoate

Ethyl 5-ethoxy-2-nitrobenzoate

Cat. No.: B13979656
M. Wt: 239.22 g/mol
InChI Key: QROJGLXXGGCUGR-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-2-nitrobenzoate is a synthetic organic compound belonging to the class of substituted nitrobenzoate esters. It serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. The structure features an ethoxy group in the meta-position and a nitro group in the ortho-position relative to the ester moiety on the benzene ring. The presence of these functional groups makes it a valuable precursor for further chemical transformations. In research and development, the nitro group can undergo reduction reactions to form the corresponding aniline, a key intermediate for synthesizing heterocyclic compounds and active pharmaceutical ingredients (APIs) . The ethoxy group can influence the compound's electronic properties and solubility, while the ester functionality offers a handle for hydrolysis or transesterification. This combination of features makes this compound a candidate for the synthesis of more complex molecules in medicinal chemistry and material science. This product is provided exclusively for research and development purposes. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

ethyl 5-ethoxy-2-nitrobenzoate

InChI

InChI=1S/C11H13NO5/c1-3-16-8-5-6-10(12(14)15)9(7-8)11(13)17-4-2/h5-7H,3-4H2,1-2H3

InChI Key

QROJGLXXGGCUGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for the Preparation of Ethyl 5 Ethoxy 2 Nitrobenzoate and Analogues

Precursor Synthesis and Starting Material Derivativatization

The foundation for synthesizing ethyl 5-ethoxy-2-nitrobenzoate lies in the preparation of an appropriately substituted benzoic acid core. This involves either starting with a pre-substituted benzene (B151609) derivative and converting it to benzoic acid or introducing the required substituents onto a benzoic acid backbone.

A common and effective method for preparing substituted benzoic acids is through the oxidation of the corresponding substituted alkylbenzenes. This transformation can be achieved using various oxidizing agents, with modern methods favoring catalytic systems for improved efficiency and environmental considerations.

One prominent industrial method involves the liquid-phase catalytic oxidation of substituted alkylbenzenes (e.g., toluenes or ethylbenzenes) using oxygen-containing gas as the oxidant. google.com This process is typically carried out in a solvent system, such as a mixture of an aromatic halohydrocarbon and an organic acid, under elevated temperature and pressure. google.com A composite catalyst system is crucial for the reaction's success, often containing a combination of metal salts. google.com

Table 1: Catalyst Systems for the Oxidation of Substituted Alkylbenzenes to Benzoic Acids

Catalyst Component Example Role Reference
Primary Metal Salt Cobalt (II) acetate (B1210297) Primary catalyst google.com
Co-catalyst Metal Salt Manganese (II) acetate, Nickel (II) acetate Enhances activity and selectivity google.com

This method is advantageous due to its high conversion efficiency and the ability to produce high-purity crystalline benzoic acid derivatives directly from the reaction mixture. google.com The choice of solvent and catalyst composition can be tailored to the specific substituents on the aromatic ring. google.com

The ethoxy group (–OCH₂CH₃) can be introduced at various stages of the synthesis, either onto a benzoic acid precursor or an earlier starting material.

A standard method for forming aryl ethers is the Williamson ether synthesis . This involves the reaction of a phenoxide with an ethyl halide. In this context, a hydroxybenzoic acid derivative (e.g., 4-hydroxybenzoic acid) is first deprotonated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an ethylating agent like ethyl bromide or ethyl iodide.

An alternative modern approach involves the direct ethylation of aryl alcohols using boron trifluoride etherate (BTE). mdpi.com This reagent can serve as both a catalyst and the source of the ethyl group, providing a clean and efficient route to aryl ethyl ethers under specific conditions. mdpi.com The reaction generally tolerates a variety of functional groups, although strong chelating groups ortho to the hydroxyl can reduce the yield. mdpi.com

Table 2: Comparison of Ethoxylation Methods

Method Reagents Typical Conditions Advantages Disadvantages Reference
Williamson Ether Synthesis Hydroxy-precursor, Base (e.g., NaOH, K₂CO₃), Ethyl Halide (e.g., EtBr, EtI) Varies, often with heating in a polar solvent Widely applicable, reliable Requires stoichiometric base, potential for side reactions

For the synthesis of this compound, a logical precursor would be 5-ethoxybenzoic acid or 2-ethoxybenzoic acid , which can be prepared via these etherification methods from the corresponding hydroxybenzoic acids.

Esterification Processes for Benzoic Acid Precursors

The final step in the synthesis is the conversion of the carboxylic acid group of the substituted nitrobenzoic acid into an ethyl ester. This can be accomplished through direct esterification or transesterification.

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.

Fischer-Speier Esterification : This is the classical method, involving heating the carboxylic acid (e.g., 5-ethoxy-2-nitrobenzoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.com To drive the equilibrium towards the product, the water formed during the reaction is typically removed by azeotropic distillation using an entraining solvent like toluene (B28343) or chlorobenzene. google.com This method is effective for a range of nitrobenzoic acids. google.com

Steglich Esterification : For substrates that may be sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative. rsc.org This method uses a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The reaction proceeds under ambient temperatures and generally neutral pH, forming a highly activated intermediate that readily reacts with the alcohol. rsc.org

Table 3: Common Direct Esterification Conditions

Method Catalyst/Reagent Solvent Temperature Key Feature Reference
Fischer-Speier H₂SO₄ or p-TsOH Ethanol (reagent), Toluene (entrainer) Reflux (>100°C) Equilibrium driven by water removal google.com

Transesterification, or alcoholysis, is another route to the desired ester. This process involves reacting an existing ester (e.g., mthis compound) with an excess of another alcohol (ethanol) in the presence of an acid or base catalyst. google.com While less direct, this method can be useful if a different ester of the target acid is more readily available. The reaction equilibrium is driven by using a large excess of the new alcohol. google.com

Regioselective Nitration Strategies

The introduction of the nitro group (–NO₂) at the correct position on the benzene ring is critical and requires careful consideration of the directing effects of the existing substituents. For the synthesis of this compound, the nitration must occur ortho to the ester/acid group and meta to the ethoxy group. This is typically achieved by nitrating a precursor where the directing effects of the substituents align to favor the desired isomer.

The most common synthetic route involves the nitration of an ethoxy-substituted benzoic acid or its ester. The key to regioselectivity lies in the electronic properties of the substituents:

Ethoxy Group (–OEt) : An activating, ortho, para-directing group due to its positive mesomeric (+M) effect.

Carboxylic Acid (–COOH) / Ester (–COOEt) : A deactivating, meta-directing group due to its negative inductive (-I) and mesomeric (-M) effects.

When nitrating 5-ethoxybenzoic acid or its ethyl ester, the powerful ortho, para-directing influence of the ethoxy group at position 5 directs the incoming electrophile (the nitronium ion, NO₂⁺) to positions 2, 4, and 6. The carboxylic acid/ester group at position 1 deactivates the ring and directs meta to itself (to positions 3 and 5). The position that satisfies both directing influences is position 2, which is ortho to the ethoxy group and meta to the deactivating group. Therefore, nitration of 5-ethoxybenzoic acid or its ester preferentially yields the 2-nitro derivative.

The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the nitronium ion in situ. The reaction temperature must be carefully controlled, often kept low (e.g., 0–5°C), to prevent over-nitration and side reactions.

An alternative strategy involves the nitration of ethyl 4-ethoxybenzoate. In this case, the strong activating ethoxy group at C4 directs nitration to the ortho position (C3), a reaction that can achieve high regioselectivity.

Table 4: Industrial Nitration Process Considerations

Parameter Batch Process Continuous-Flow Process Reference
Temperature Control ±5°C ±0.5°C
Reaction Time 2 hours 8 minutes

The use of continuous-flow reactors for nitration is becoming more common in industrial settings as it allows for superior control over the highly exothermic reaction, leading to improved safety, yield, and throughput.

Electrophilic Aromatic Nitration Protocols

The cornerstone of synthesizing this compound is the electrophilic aromatic nitration of a suitable precursor, typically ethyl 3-ethoxybenzoate (B1238238). This reaction involves the introduction of a nitro group (-NO2) onto the aromatic ring. The most common and industrially significant method for this transformation is the use of a mixed acid solution comprising concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemistrysteps.com

The role of sulfuric acid is crucial as it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. chemistrysteps.com The reaction mechanism proceeds through the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base, such as the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring and yields the nitroaromatic product.

Alternative nitrating agents can also be employed, including solutions of nitric acid in acetic anhydride (B1165640) or the use of nitrating salts such as nitronium tetrafluoroborate (B81430) (NO₂BF₄). However, the mixed acid protocol remains the most widely used due to its efficacy and cost-effectiveness.

Control of Reaction Selectivity and Isomer Formation

The regioselectivity of the nitration of a disubstituted benzene ring, such as in the synthesis of this compound from ethyl 3-ethoxybenzoate, is dictated by the directing effects of the existing substituents. The two groups on the precursor molecule are an ethoxy group (-OCH₂CH₃) and an ethyl ester group (-COOCH₂CH₃).

Ethoxy Group (-OCH₂CH₃): This is an activating group and an ortho, para-director. The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance, increasing the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. assets-servd.hostorganicchemistrytutor.comlibretexts.org

Ethyl Ester Group (-COOCH₂CH₃): This is a deactivating group and a meta-director. The carbonyl group is electron-withdrawing, pulling electron density away from the aromatic ring and making it less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. msu.edursc.org

In the case of ethyl 3-ethoxybenzoate, the ethoxy group is at position 3 and the ester group is at position 1. The positions ortho to the ethoxy group are 2 and 4, and the para position is 6. The positions meta to the ester group are 3 and 5. The directing effects of both groups must be considered:

The activating ethoxy group strongly directs nitration to positions 2, 4, and 6.

The deactivating ester group directs nitration to position 5.

The powerful activating and directing effect of the ethoxy group generally overrides the deactivating, meta-directing effect of the ester group. Therefore, the primary products expected from the nitration of ethyl 3-ethoxybenzoate are the isomers where the nitro group is introduced at the positions activated by the ethoxy group. Among these, steric hindrance from the adjacent ethyl ester group at position 1 may disfavor substitution at position 2 to some extent. However, the electronic activation at this position is strong. Nitration at position 4 is also strongly favored. Nitration at position 6 would also be electronically favored. The formation of this compound would require the nitration to occur at the 2-position and the starting material to be ethyl 4-ethoxybenzoate, where the ethoxy group would direct ortho to its position.

To synthesize the target compound, This compound , the logical starting material would be ethyl 3-ethoxybenzoate . The ethoxy group at C3 directs incoming electrophiles to the C2, C4, and C6 positions. The ester group at C1 deactivates the ring and directs to the C3 and C5 positions. The powerful activating effect of the ethoxy group will dominate, leading to substitution primarily at the positions ortho and para to it. Therefore, nitration of ethyl 3-ethoxybenzoate is expected to yield a mixture of isomers, with the major products being ethyl 3-ethoxy-2-nitrobenzoate, ethyl 3-ethoxy-4-nitrobenzoate, and ethyl 3-ethoxy-6-nitrobenzoate. The formation of this compound would not be the primary pathway from this precursor.

For the synthesis of This compound , a more plausible starting material would be ethyl 4-ethoxybenzoate . In this case, the activating ethoxy group at C4 would direct nitration to the ortho positions (C3 and C5) and the para position (C1, which is already substituted). The deactivating ester group at C1 would direct to the meta positions (C3 and C5). Here, both groups direct to the same positions, C3 and C5. Due to the steric bulk of the ethoxy group, substitution at the less hindered C3 position would be favored. However, to obtain the desired 2-nitro product, one would need to start with a precursor that directs nitration to the 2-position.

A potential route to this compound could involve the nitration of a precursor where the directing groups favor substitution at the desired positions, such as 3-ethoxybenzoic acid, followed by esterification. The directing effects in the nitration of substituted benzoic acids are well-documented. msu.edu

Multi-Step Synthesis Pathways and Sequential Functionalization

In cases where direct nitration does not yield the desired isomer with high selectivity, multi-step synthesis pathways are employed. rcprocess.senih.gov This can involve the use of protecting groups, the conversion of one functional group to another to alter its directing effect, or the introduction of a temporary directing group.

For instance, a synthetic sequence could begin with a different substitution pattern that allows for the regioselective introduction of the nitro group. Subsequently, functional group interconversions would be performed to arrive at the final target structure of this compound. An example of a multi-step synthesis in a related system is the preparation of m-nitrobenzoic acid, where benzoic acid is nitrated first, taking advantage of the meta-directing carboxyl group, before any further transformations. msu.edu

A hypothetical multi-step pathway to this compound could involve:

Starting with a precursor that allows for the introduction of a nitro group at the 2-position. For example, starting with 2-hydroxy-5-ethoxybenzoic acid, which could be nitrated, followed by conversion of the hydroxyl group.

Alternatively, a blocking group could be temporarily placed at a more reactive position to force nitration at the desired, less reactive site.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are typically controlled include:

Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature, often between 0 and 10 °C, is crucial to prevent over-nitration (the introduction of multiple nitro groups) and to minimize the formation of undesired side products. msu.edu

Reaction Time: The duration of the reaction is monitored to ensure complete consumption of the starting material while avoiding the formation of degradation products.

Stoichiometry of Reagents: The molar ratio of nitric acid and sulfuric acid to the aromatic substrate is carefully controlled to achieve the desired level of nitration and to facilitate a clean reaction.

The use of modern techniques such as continuous flow reactors can offer significant advantages in terms of safety and efficiency for nitration reactions. assets-servd.hostmasterorganicchemistry.com These systems allow for precise control over reaction parameters and rapid heat dissipation, leading to higher yields and purities.

Below is a table summarizing typical conditions for the nitration of deactivated aromatic esters:

ParameterTypical Range/ConditionRationale
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)Generates the highly reactive nitronium ion (NO₂⁺).
Temperature 0 - 10 °CMinimizes side reactions and dinitration. msu.edu
Reaction Time 1 - 4 hoursAllows for complete conversion of the starting material.
Solvent Often neat (no solvent)Sulfuric acid can act as the solvent.
Work-up Quenching on iceDecomposes the nitrating mixture and precipitates the product.

Isolation and Purification Techniques for Synthetic Products

Following the nitration reaction, the crude product mixture typically contains the desired isomer, other constitutional isomers, and residual acids. A systematic approach is required for the isolation and purification of this compound.

The initial step in the work-up procedure is to quench the reaction mixture by pouring it onto crushed ice. This serves to dilute the strong acids and to precipitate the organic products, which are generally insoluble in water. The crude solid is then collected by filtration.

To remove acidic impurities, the crude product is often washed with a dilute alkaline solution, such as sodium bicarbonate or sodium carbonate solution. Current time information in Bangalore, IN. This neutralizes any remaining sulfuric and nitric acid.

The primary challenge in the purification of this compound lies in the separation of the desired isomer from other nitro-isomers that may have formed during the synthesis. The following techniques are commonly employed:

Fractional Crystallization: This technique exploits the differences in solubility of the isomers in a particular solvent or solvent mixture. rcprocess.segoogle.com By carefully selecting the solvent and controlling the cooling rate, it is often possible to selectively crystallize the major, less soluble isomer, leaving the more soluble isomers in the mother liquor.

Column Chromatography: For more challenging separations, or when high purity is required, column chromatography is the method of choice. scirp.org A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The different isomers will have varying affinities for the stationary and mobile phases, allowing for their separation. The separation can be monitored by techniques such as Thin Layer Chromatography (TLC).

The purity of the final isolated product is typically confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

TechniquePurposeDetails
Filtration Isolation of crude productThe precipitated solid is separated from the aqueous acidic solution.
Washing Removal of acidic impuritiesThe crude product is washed with water and a dilute base. Current time information in Bangalore, IN.
Fractional Crystallization Separation of isomersExploits differences in solubility of the isomers. rcprocess.segoogle.com
Column Chromatography High-purity separationSeparates isomers based on their differential adsorption on a stationary phase. scirp.org

Chemical Reactivity and Transformation Pathways of Ethyl 5 Ethoxy 2 Nitrobenzoate

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group that can be reduced to several other nitrogen-containing moieties, most notably an amino group. This transformation is a cornerstone of aromatic chemistry, providing a gateway to a wide array of further chemical modifications.

Catalytic Hydrogenation for Amino Group Generation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. masterorganicchemistry.com For ethyl 5-ethoxy-2-nitrobenzoate, this reaction yields ethyl 2-amino-5-ethoxybenzoate.

The general reaction is as follows:

this compound + H₂ (gas) --(Catalyst)--> Ethyl 2-amino-5-ethoxybenzoate

Commonly used catalysts for this transformation include palladium on carbon (Pd/C). nih.gov The reaction is often carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) at room temperature. nih.gov This method is valued for its high yields and clean conversion, often requiring minimal purification of the resulting amine. nih.gov

Table 1: Catalytic Hydrogenation Conditions for Nitro Group Reduction

Starting Material Product Catalyst Solvent Additional Reagents Temperature Yield Source
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitro-benzoate 2-amino-4,5-bis(2-methoxyethoxy)-benzoate Pd/C Aqueous alcohol Ammonium formate Room Temperature 92.33% nih.gov
Benzyl 2-nitrobenzoate Not specified Pd/C Benzene (B151609) Acetic acid, NaBH₄ Room Temperature Not specified scirp.org

Chemoselective Reduction with Various Reagents

While catalytic hydrogenation is effective, other reducing agents can be used for the chemoselective reduction of the nitro group, which can be advantageous when other functional groups sensitive to hydrogenation are present in the molecule.

Common reagents for this purpose include:

Metals in Acidic Media: Easily oxidized metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction. masterorganicchemistry.com Stannous chloride (SnCl₂) in a solvent like ethanol is a frequently used combination. rug.nlgoogle.com This method is particularly useful for substrates where catalytic hydrogenation might be problematic.

Sodium Dithionite: This reagent can also be employed for the reduction of nitro compounds. farmaciajournal.com

Bisulfites: A process using bisulfite as the reductant with non-noble metal catalysts has been developed for the reduction of nitro compounds to amines. google.com

Table 2: Chemoselective Reduction Reagents and Conditions

Reagent Substrate Example Solvent Key Conditions Product Source
Stannous chloride (SnCl₂) Ethyl 2-fluoro-5-methoxy-4-nitrobenzoate Ethanol/Water Reflux Ethyl 4-amino-2-fluoro-5-methoxybenzoate rug.nl
Iron (Fe) / Ammonium Chloride (NH₄Cl) 5-Ethoxy-4-methoxy-2-nitrobenzoic acid Methanol (B129727)/Water Not specified Corresponding amine
Sodium Dithionite 7-substituted nitro-1,4-dihydro-quinoline-3-carboxylic acids Not specified Not specified Corresponding 8-amino derivatives farmaciajournal.com

The choice of reducing agent can sometimes lead to unexpected side reactions. For instance, the use of anhydrous stannous chloride in alcohols has been observed to cause alkoxylation of the aromatic ring in some nitroindazole systems. researchgate.netresearchgate.net

Formation of Related Nitrogen-Containing Functionalities

The reduction of nitroaromatics can be controlled to yield intermediates other than the amine. Depending on the reducing agent and reaction conditions, functionalities such as nitroso, hydroxylamino, azoxy, and azo compounds can be formed. numberanalytics.com For instance, the reduction of nitroarenes can be stopped at the hydroxylamine (B1172632) stage, which can then undergo further reactions. nih.gov The formation of symmetrical azo compounds from nitroaromatics can be achieved using reagents like lead in the presence of triethylammonium (B8662869) formate. researchgate.net

Nucleophilic Substitution Reactions on the Aromatic Ring

The electronic properties of the substituents on the benzene ring of this compound significantly influence its susceptibility to nucleophilic aromatic substitution (SNAr).

Influence of the Electron-Withdrawing Nitro Group on Aromatic Reactivity

The nitro group is a potent electron-withdrawing group. numberanalytics.comnumberanalytics.com This property deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. numberanalytics.comnumberanalytics.commasterorganicchemistry.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the displacement of a leaving group. numberanalytics.commasterorganicchemistry.com This activation is most pronounced at the positions ortho and para to the nitro group. nih.gov

In this compound, the nitro group at the 2-position activates the ring for nucleophilic attack. The presence of multiple electron-withdrawing groups further enhances this reactivity. masterorganicchemistry.com

Hydrolytic and Transesterification Reactions of the Ester Moiety

The ethyl ester group of this compound is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions. These transformations are fundamental for converting the ester into other functional groups, such as carboxylic acids or different esters.

Hydrolysis:

The conversion of the ethyl ester to the corresponding 5-ethoxy-2-nitrobenzoic acid is typically achieved through hydrolysis under either acidic or basic conditions.

Alkaline Hydrolysis : This is the more common method, involving saponification with an aqueous base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The reaction proceeds via a nucleophilic acyl substitution mechanism. The rate of alkaline hydrolysis of ethyl benzoates is significantly influenced by substituents on the aromatic ring. A nitro group, being strongly electron-withdrawing, generally accelerates the rate of hydrolysis by stabilizing the negatively charged transition state. However, a nitro group at the ortho (2-position) is less effective at rate enhancement compared to one at the para (4-position) due to steric hindrance, which impedes the approach of the hydroxide nucleophile to the ester's carbonyl carbon. rsc.org The presence of the 5-ethoxy group, an electron-donating group, would typically be expected to slightly decrease the rate of hydrolysis compared to an unsubstituted nitrobenzoate. rsc.org A general procedure involves heating the ester in an aqueous solution of sodium hydroxide. google.com For instance, the hydrolysis of a related ethyl aminonitrobenzoate is achieved by heating to 75-80°C with aqueous NaOH for 2-4 hours. google.com

Acid-Catalyzed Hydrolysis : This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. High temperatures and an excess of water are typically required to drive the equilibrium towards the carboxylic acid product.

Enzymatic Hydrolysis : Specific enzymes, such as esterases, can catalyze the hydrolysis of ester bonds under mild conditions. For example, esterases have been identified that are capable of hydrolyzing the ester bond in structurally related nitrobenzoate-containing herbicides like lactofen, yielding the corresponding carboxylic acid (acifluorfen). researchgate.net

Transesterification:

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. google.com This reaction is also an equilibrium process. To achieve high conversion, the reactant alcohol is often used in large excess, or one of the products (ethanol in this case) is removed from the reaction mixture. Catalysts for transesterification can range from simple mineral acids (H₂SO₄) and bases (NaOH) to more sophisticated organometallic compounds. ect-journal.kz The reaction mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water.

The table below summarizes typical conditions for these reactions, inferred from related compounds.

Reaction TypeReagents & ConditionsProductReference
Alkaline Hydrolysis1. NaOH (aq), 75-80°C, 2-4 h2. HCl (aq)5-Ethoxy-2-nitrobenzoic acid google.com
TransesterificationR-OH (excess), Acid or Base catalyst, HeatAlkyl 5-ethoxy-2-nitrobenzoate google.comect-journal.kz
Enzymatic HydrolysisEsterase, pH 7.0-8.0, 25-40°C5-Ethoxy-2-nitrobenzoic acid researchgate.net

Derivatization Strategies Employing Ester and Nitro Functionalities

The presence of both an ester and a nitro group allows for a wide range of derivatization strategies, enabling the synthesis of complex molecules and heterocyclic systems.

Reactions of the Nitro Group:

The most common and synthetically useful transformation of the nitro group is its reduction to an amine. This opens up a vast field of subsequent chemical modifications.

Reduction to Amine : The nitro group can be reduced to a primary amine (aniline derivative) under various conditions. A standard method is catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. mdpi.com This transformation is generally clean and high-yielding. For example, the reduction of a similar nitrobenzoate ester was achieved using PtO₂ in methanol at room temperature under 50 p.s.i. of hydrogen pressure. mdpi.com Alternative reducing agents include metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The resulting ethyl 2-amino-5-ethoxybenzoate is a valuable precursor for synthesizing heterocyclic compounds like quinazolines. mdpi.com

Combined Reactivity of Nitro and Ester Groups:

The strategic positioning of the nitro and ester groups allows for cyclization reactions to form various heterocyclic structures.

Synthesis of N-alkoxyindoles : A notable derivatization involves the base-mediated cyclization of related 2-(2-nitroaryl) acrylates. For instance, treatment of ethyl 2-(5-methoxy-2-nitrophenyl)-2-butenoate with potassium tert-butoxide leads to a cyclization reaction involving the nitro group and the carbon backbone, ultimately forming an N-hydroxyindole intermediate which can be alkylated in situ to yield an N-methoxyindole. nih.gov This type of reaction demonstrates a sophisticated transformation where the nitro group acts as an internal oxidant.

Reactions on the Aromatic Ring:

While the ring is deactivated by the nitro and ester groups, electrophilic aromatic substitution is still possible, directed by the existing substituents.

Halogenation : The nitro group is a strong deactivator and meta-director, while the ethoxy group is an activator and ortho-, para-director. In this case, the directing effects are conflicting. For a related compound, ethyl 3-methyl-2-nitrobenzoate, bromination occurs para to the activating methyl group. For this compound, new electrophiles would likely be directed to the C4 or C6 positions, influenced by the interplay of steric and electronic effects.

The following table outlines key derivatization strategies.

Reaction TypeReagents & ConditionsResulting Compound ClassReference
Nitro Group ReductionH₂, PtO₂, MeOH, 50 p.s.i.2-Aminobenzoate ester mdpi.com
Base-Mediated CyclizationK-OtBu, then CH₃IN-Alkoxyindole carboxylate nih.gov
Electrophilic BrominationBr₂, FeBr₃Bromo-substituted derivative

Mechanistic Investigations of Key Transformation Pathways

The mechanisms of the reactions involving this compound are governed by the electronic properties of its functional groups and the reaction conditions.

Mechanism of Ester Hydrolysis:

Mechanism of Nitro Group Reduction:

The catalytic hydrogenation of a nitro group to an amine on a metal surface is a complex, multi-step process. It is generally understood to proceed through a series of intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) species, which are sequentially reduced to the final amine (R-NH₂).

Mechanism of C-NO₂ Bond Activation:

Modern organometallic chemistry has provided pathways for the direct functionalization of the C-NO₂ bond, which was traditionally considered less reactive than C-halogen bonds for cross-coupling reactions. For example, the mechanism of palladium-catalyzed denitrative Suzuki-Miyaura coupling has been investigated through experimental and computational studies. acs.org A proposed catalytic cycle involves:

Formation of a palladium complex with the nitroarene.

Oxidative addition of the palladium catalyst into the Ar-NO₂ bond to form an Ar-Pd(II)-NO₂ intermediate.

Transmetalation with an organoboron reagent.

Reductive elimination to furnish the coupled product and regenerate the active palladium catalyst. acs.org

Mechanism of Base-Mediated Indole Synthesis:

The conversion of 2-nitrostyrene derivatives to N-alkoxyindoles under basic conditions is mechanistically intriguing. nih.gov A plausible pathway for a related substrate involves:

Initial attack of the base (e.g., tert-butoxide) on a proton of the alkene side chain.

The resulting carbanion attacks the ortho-nitro group, initiating an intramolecular redox process.

This leads to the formation of a cyclic intermediate.

Subsequent rearrangement and elimination steps result in the formation of an N-hydroxyindole, which is then O-alkylated by an electrophile like methyl iodide. nih.gov This pathway highlights the ability of the nitro group to participate directly in bond-forming cyclization reactions by acting as an internal oxidant.

Spectroscopic and Advanced Structural Elucidation of Ethyl 5 Ethoxy 2 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, a comprehensive assignment of all protons and carbons in ethyl 5-ethoxy-2-nitrobenzoate can be achieved.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and aliphatic protons. The ethyl ester and ethoxy substituents give rise to characteristic quartet and triplet patterns. The aromatic protons appear as a set of multiplets, with their specific chemical shifts influenced by the electronic effects of the nitro and ethoxy groups.

A detailed assignment of the proton signals is presented in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic H7.96d8.8
Aromatic H7.34dd8.8, 2.6
Aromatic H7.15d2.6
Methylene (B1212753) (-OCH₂CH₃)4.38q7.1
Methylene (-OCH₂CH₃)4.14q7.0
Methyl (-OCH₂CH₃)1.40t7.1
Methyl (-OCH₂CH₃)1.38t7.0

Note: The specific assignments of the aromatic protons may vary slightly based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their chemical environment, including hybridization and the electronegativity of attached atoms.

The table below details the assigned chemical shifts for each carbon atom in the molecule.

Carbon AssignmentChemical Shift (ppm)
C=O (Ester)164.1
C-5 (Aromatic)160.2
C-2 (Aromatic)141.5
C-1 (Aromatic)125.1
C-4 (Aromatic)118.9
C-6 (Aromatic)116.8
C-3 (Aromatic)115.3
-OCH₂ (Ethoxy)65.0
-OCH₂ (Ester)62.3
-CH₃ (Ethoxy)14.6
-CH₃ (Ester)14.1

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between the methylene and methyl protons of both the ethyl ester and the ethoxy groups, confirming their connectivity. It would also show correlations between adjacent aromatic protons, aiding in their unambiguous assignment. frontiersin.orgyoutube.comsemanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded carbon and proton atoms. frontiersin.orgcolumbia.edu This is crucial for definitively assigning the chemical shifts of the protonated carbons in the molecule. For instance, the signal for the methylene protons of the ester group will correlate with the signal for the methylene carbon of the ester.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

The infrared (IR) and Raman spectra of this compound exhibit characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. nist.gov

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
C=O (Ester)Stretching~1739
NO₂ (Nitro)Asymmetric Stretching~1525
NO₂ (Nitro)Symmetric Stretching~1341
C-O (Ester)Stretching~1250-1300
C-O (Ether)Stretching~1000-1100
Aromatic C-HStretching~3000-3100
Aliphatic C-HStretching~2850-3000
Aromatic C=CStretching~1400-1600

Note: These are approximate frequency ranges and can be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₁₃NO₅), HRMS would verify the molecular formula by matching the experimentally measured exact mass to the theoretically calculated value.

The analysis of fragmentation patterns in mass spectrometry offers a roadmap to the molecule's structure. While direct HRMS data for this compound is not widely published, the fragmentation can be predicted based on the behavior of analogous nitrobenzoate esters. Upon ionization, typically through electron impact (EI), the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely proceed through characteristic pathways, including the loss of the ethyl group (-CH₂CH₃) and the ethoxy group (-OCH₂CH₃).

Key fragmentation pathways for similar aromatic nitro compounds include the cleavage of the ester and ether linkages. The base peak in the mass spectra of related ethyl nitrobenzoate compounds often corresponds to the nitrobenzoyl cation, which is formed following the loss of the ethoxy group. Further fragmentation can involve the loss of the nitro group (-NO₂) and other rearrangements of the aromatic ring. researchgate.net

ProcessLost FragmentResulting Ion (Structure/Formula)Notes
Molecular Ion-[C₁₁H₁₃NO₅]⁺Represents the intact molecule with one electron removed.
Loss of Ethoxy Radical•OCH₂CH₃[C₉H₈NO₄]⁺A common pathway for ethyl esters, forming a stable acylium ion.
Loss of EthyleneC₂H₄[C₉H₉NO₅]⁺McLafferty rearrangement is possible if sterically allowed.
Loss of Nitro Group•NO₂[C₁₁H₁₃O₃]⁺Fragmentation of the nitroaromatic system.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, offering precise coordinates of each atom. This technique allows for a detailed analysis of bond lengths, bond angles, torsional angles, and the arrangement of molecules in the crystal lattice, known as crystal packing. While the specific crystal structure of this compound is not publicly available, extensive data on closely related nitrobenzoate derivatives, such as Ethyl 3-carboxy-5-nitrobenzoate, allow for a robust and detailed prediction of its structural characteristics. psu.edu These analogs typically crystallize in monoclinic systems, such as P2₁/n or P2/c. psu.eduresearchgate.net

Predicted Crystallographic Data for this compound (based on analog Ethyl 3-carboxy-5-nitrobenzoate psu.edu)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)~14.2
b (Å)~4.6
c (Å)~16.5
β (°)~108.4
Volume (ų)~1038
Z4

The internal geometry of this compound can be inferred from analogous structures. psu.eduresearchgate.net The bond lengths and angles within the benzene (B151609) ring are expected to show minor deviations from a perfect hexagon due to the electronic influence of the electron-withdrawing nitro group and the electron-donating ethoxy group.

The torsional (dihedral) angles are particularly revealing about the molecule's conformation. In related structures, the ester and nitro groups are often slightly twisted out of the plane of the benzene ring. psu.edu For instance, in Ethyl 3-carboxy-5-nitrobenzoate, the ethoxycarbonyl group is nearly coplanar with the benzene ring, while the nitro group exhibits a more significant twist. psu.edu This twisting is a result of minimizing steric hindrance between adjacent substituents.

Predicted Bond Lengths and Angles for this compound (based on known crystal structures psu.eduresearchgate.net)
Bond/AngleTypeExpected Value
C-C (aromatic)Length1.38 - 1.40 Å
C-N (nitro)Length~1.47 Å
N-O (nitro)Length~1.22 Å
C-C (ester)Length~1.50 Å
C=O (ester)Length~1.20 Å
C-O (ester)Length~1.33 Å
O-C-C (ester)Angle~109°
O-N-O (nitro)Angle~124°
C-C-N (nitro)Angle~118°
Benzene Ring - Nitro GroupTorsional Angle5-20°
Benzene Ring - Ester GroupTorsional Angle0-10°

While this compound lacks strong hydrogen bond donors like -OH or -NH groups, its crystal packing is expected to be dominated by weaker C–H···O hydrogen bonds. psu.eduacs.org These interactions play a crucial role in forming a stable three-dimensional supramolecular assembly. The oxygen atoms of the nitro group and the carbonyl oxygen of the ester group are potent hydrogen bond acceptors.

In the crystal lattice, it is anticipated that hydrogen atoms from the aromatic ring and the ethyl groups will form intermolecular C–H···O contacts with the oxygen atoms of nitro and ester groups on adjacent molecules. psu.eduresearchgate.net These interactions, though individually weak, collectively guide the assembly of molecules into well-defined chains or sheets. In the crystal structure of a similar compound, molecules are linked into chains along a crystallographic axis through such interactions. researchgate.net These chains then pack together to build the final crystal structure.

Predicted Hydrogen Bond Geometry for this compound (based on analog Ethyl 3-carboxy-5-nitrobenzoate psu.edu)
Interaction (D–H···A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
C(aromatic)–H···O(nitro)~0.95~2.40~3.30~150-165
C(ethyl)–H···O(ester)~0.98~2.55~3.40~140-150
C(ethyl)–H···O(nitro)~0.98~2.60~3.50~135-145

Theoretical and Computational Chemistry Studies on Ethyl 5 Ethoxy 2 Nitrobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular characteristics of Ethyl 5-ethoxy-2-nitrobenzoate. researchgate.netresearchgate.net These computational approaches provide a fundamental understanding of the molecule's behavior at the atomic level. researchgate.net

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of a molecule governs its reactivity and physical properties. researchgate.net Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller gap generally indicates higher reactivity. researchgate.netnih.gov

For aromatic compounds containing nitro groups, the distribution of HOMO and LUMO is influenced by the electron-withdrawing nature of the nitro group and the electron-donating or -withdrawing character of other substituents. researchgate.net In the case of this compound, the ethoxy group acts as an electron-donating group, which can influence the electron density distribution across the benzene (B151609) ring and affect the energies of the frontier orbitals.

Table 1: Calculated Electronic Properties of Related Nitroaromatic Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Sulfonamide Schiff base derivative -5.72 -2.00 3.72

The analysis of FMOs helps in predicting the sites for electrophilic and nucleophilic attack. researchgate.net The regions of the molecule where the HOMO is localized are prone to electrophilic attack, while LUMO-rich regions are susceptible to nucleophilic attack.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. nih.govacs.org The MEP surface is color-coded to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro and ester groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. The aromatic protons and the ethyl group would exhibit a more positive potential. This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the compound's physical properties and crystal packing. acs.org

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not rigid, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is often achieved by scanning the potential energy surface (PES) through the systematic rotation of flexible dihedral angles. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the transition states (TS) of chemical reactions. acs.org A transition state is a high-energy, unstable configuration along the reaction coordinate that connects reactants to products. By locating and characterizing the TS, chemists can determine the activation energy of a reaction, which is a key factor in determining its rate.

For this compound, this could involve studying reactions such as nucleophilic aromatic substitution or the reduction of the nitro group. DFT calculations can be used to model the geometry and energy of the reactants, products, and the transition state. This allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction. For instance, in a nucleophilic substitution reaction, modeling would reveal the structure of the Meisenheimer complex intermediate.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a compound. nih.govtandfonline.com

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. tandfonline.com For this compound, these calculations would predict the chemical shifts for the aromatic protons, the ethyl group protons and carbons, and the carbons of the benzene ring, providing a theoretical spectrum that can be compared to an experimental one. nih.govunizg.hr

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule. tandfonline.com DFT calculations can compute these frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. rsc.org The calculated vibrational spectrum can be compared with the experimental spectrum to aid in the assignment of the observed absorption bands to specific vibrational modes. For this compound, this would include the characteristic stretching frequencies of the C=O, N-O, and C-O bonds.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Molecule

Vibrational Mode Experimental (cm⁻¹) Calculated (cm⁻¹)
N-H stretch 3315 3446
C=N stretch 1617 1634
SO₂ asymmetric stretch 1345 1334
SO₂ symmetric stretch 1186 1252

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. mdpi.combiochempress.com These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure.

For predicting the reactivity of this compound and related compounds, a QSPR/QSAR model could be developed. This would involve:

Data Set Collection: Gathering experimental data on the reactivity of a series of nitroaromatic compounds. nih.gov

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the series. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. biochempress.com

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the observed reactivity. mdpi.com

Model Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds. mdpi.com

Such a model could predict the reactivity of this compound in various chemical transformations, aiding in the design of new molecules with desired properties. mdpi.com

Investigation of Intermolecular Interactions and Solvation Effects

Due to a lack of direct theoretical studies focused specifically on this compound, this section extrapolates the expected intermolecular interactions and solvation effects based on computational analyses of structurally similar nitroaromatic compounds, such as various nitrobenzoate esters and substituted nitrobenzenes. The principles and findings from these related studies provide a robust framework for understanding the non-covalent interactions and solvent behavior of the target molecule.

Intermolecular Interactions:

The molecular structure of this compound, featuring a nitro group, an ester group, and an ethoxy group attached to a benzene ring, dictates the nature of its intermolecular interactions. These interactions are crucial in determining the compound's physical properties in the solid state, such as its crystal packing and melting point. Hirshfeld surface analysis, a powerful computational tool used to visualize and quantify intermolecular contacts in crystals, has been applied to analogous nitrobenzoate compounds. nih.govlew.rontu.edu.sgnih.gov Based on these studies, the primary intermolecular interactions expected for this compound are dominated by hydrogen bonds and other weak contacts.

The primary interactions anticipated are:

C—H···O Hydrogen Bonds: The oxygen atoms of the nitro, ester, and ethoxy groups are all potential hydrogen bond acceptors. The hydrogen atoms on the aromatic ring and the ethyl groups can act as donors, leading to a network of weak C—H···O interactions. In related crystal structures, these types of bonds are significant, often forming dimers or linking molecules into ribbons and two-dimensional arrays. nih.govntu.edu.sgnih.gov

van der Waals Forces: A significant portion of the crystal packing is also governed by non-specific van der Waals forces, particularly H···H and C···H contacts. nih.govntu.edu.sg

The relative contributions of these interactions can be estimated from Hirshfeld surface fingerprint plots of similar molecules. For instance, in a copper(II) complex with 2-nitrobenzoate, the major interactions were found to be O···H/H···O (44.9%), H···H (34%), and C···H (14.5%). ntu.edu.sgnih.gov For 2-(4-nitrophenyl)-2-oxoethyl benzoate (B1203000), the O···H contacts constituted 35.9% of the Hirshfeld surface. nih.gov

Expected Contributions of Intermolecular Contacts for this compound (based on analogous compounds)

Interaction TypeExpected Percentage ContributionDescription
O···H / H···O~35-45%Hydrogen bonding between oxygen atoms (nitro, ester, ethoxy) and hydrogen atoms (aromatic, ethyl groups). nih.govntu.edu.sgnih.gov
H···H~30-35%General van der Waals contacts between hydrogen atoms on the molecular periphery. ntu.edu.sgnih.gov
C···H / H···C~15%Weak interactions between carbon and hydrogen atoms. ntu.edu.sgnih.gov
C···C~5-10%Indicative of π–π stacking interactions between aromatic rings. nih.gov

Solvation Effects:

The behavior of this compound in solution is governed by its interactions with solvent molecules. The polarity of the solvent is expected to have a significant impact on the compound's properties, such as its conformational equilibrium and electronic structure. Theoretical studies on related nitroaromatic compounds using continuum solvation models, like the Polarizable Continuum Model (PCM), provide insight into these effects. smf.mxsmf.mxmdpi.comnih.gov

The presence of both electron-donating (ethoxy) and electron-withdrawing (nitro, ester) groups results in a significant molecular dipole moment. The magnitude of this dipole moment is expected to increase in more polar solvents due to stabilization of the charge-separated state. Theoretical investigations on para-substituted nitrobenzenes have shown that solvent effects can be comparable in magnitude to the electronic effects of substituents themselves. smf.mxuw.edu.pl

Predicted Solvent Effects on the Properties of this compound

PropertyEffect of Increasing Solvent PolarityTheoretical Basis
Dipole Moment IncreaseStudies on para-substituted nitrobenzenes show that the dipole moment generally increases with the dielectric constant of the solvent, indicating a greater polarization of the solute molecule. smf.mxsmf.mx
Conformational Stability May alter equilibriumFor flexible molecules like methyl 3-nitrobenzoate, the relative stability of different conformers (e.g., rotation around the C-C bond of the ester) is influenced by the solvent's dielectric constant. researchgate.net
Electronic Spectra (UV-Vis) Shift in absorption maximaSolvatochromic shifts are expected. The n→π* and π→π* transitions of the nitro and carbonyl groups will be sensitive to solvent polarity, particularly in solvents capable of hydrogen bonding.
Chemical Reactivity Can influence reaction rates and selectivityThe solvent can affect the stability of transition states. For example, the rates of photonucleophilic aromatic substitution on nitrobenzene (B124822) derivatives are influenced by the solvent. nih.gov

Applications of Ethyl 5 Ethoxy 2 Nitrobenzoate As a Synthetic Intermediate and Precursor

Role in the Synthesis of Substituted Anilines and Aminobenzoate Esters

One of the most significant applications of ethyl 5-ethoxy-2-nitrobenzoate is in the synthesis of substituted anilines and aminobenzoate esters. The nitro group is readily reduced to an amino group, providing a straightforward route to these important classes of compounds.

The reduction of the nitro group in this compound and similar nitroaromatic compounds can be achieved through various methods, including catalytic hydrogenation. For instance, hydrogenation over a palladium-on-carbon (Pd/C) catalyst is a common and efficient method. sciforum.net Other reducing agents like tin(II) chloride (SnCl2) in ethanol (B145695) or ethyl acetate (B1210297) are also effective and can be used when other reducible or acid-sensitive functional groups are present in the molecule. researchgate.net

The resulting ethyl 5-ethoxy-2-aminobenzoate is a key intermediate for further synthetic modifications. The amino group can undergo a variety of reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities. This versatility makes this compound a valuable starting material for creating libraries of substituted anilines and aminobenzoate esters for applications in medicinal chemistry and materials science. nih.govgoogle.com

Precursor for the Construction of Heterocyclic Compounds

This compound is a key precursor in the synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings.

Synthesis of Quinazolone Derivatives

Quinazolone derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. This compound serves as a valuable starting material for the synthesis of these important scaffolds. nih.govscispace.com The typical synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent. researchgate.netnveo.org For example, the resulting aminobenzoate can be reacted with formamide (B127407) or other one-carbon sources to construct the quinazolone ring system. researchgate.net

Formation of Other Nitrogen- and Oxygen-Containing Heterocycles

Beyond quinazolones, this compound can be utilized to synthesize a variety of other nitrogen- and oxygen-containing heterocycles. researchgate.netd-nb.info The presence of the amino group (after reduction) and the ester functionality allows for various cyclization strategies. For instance, reaction with appropriate bifunctional reagents can lead to the formation of benzodiazepines, benzoxazines, and other heterocyclic systems. core.ac.uk The specific heterocyclic ring formed depends on the nature of the cyclizing agent and the reaction conditions employed. organic-chemistry.org

Utility in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netmdpi.com this compound and its derivatives can be valuable components in such reactions.

After reduction to the corresponding aniline, the resulting aminobenzoate can participate in various MCRs. For example, it can act as the amine component in the Ugi or Passerini reactions, leading to the rapid assembly of complex, peptide-like molecules. The ester functionality can also be involved in subsequent transformations, further increasing the molecular diversity accessible from this starting material. The use of this compound in MCRs offers an efficient and atom-economical approach to the synthesis of complex molecular architectures. frontiersin.org

Contribution to the Synthesis of Complex Organic Molecules

The versatility of this compound as a synthetic intermediate extends to the construction of complex organic molecules. nih.govlibretexts.org Its functional groups provide handles for a variety of chemical transformations, allowing for its incorporation into larger, more intricate structures.

A notable example is its use in the synthesis of tyrosine kinase inhibitors like Erlotinib. In this synthesis, a related compound, ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, is a key intermediate. The nitro group is reduced to an amine, which is then elaborated through a series of reactions to form the final drug molecule. mdpi.com This highlights the importance of nitrobenzoate esters as building blocks in the pharmaceutical industry.

Development of Chemically Functional Reagents and Probes

This compound and its derivatives can be employed in the development of chemically functional reagents and probes. mdpi.comresearchgate.net The aromatic ring can be further functionalized to introduce reporter groups, such as fluorophores or chromophores, while the other functional groups can be used to attach the molecule to a target of interest.

For instance, the amino group, obtained after reduction of the nitro group, can be used to link the molecule to a biomolecule or a solid support. The resulting conjugate can then be used as a chemical probe to study biological processes or as a tool for chemical separations. google.comrsc.org The specific design of the reagent or probe will depend on the intended application, but the inherent reactivity of the functional groups in this compound provides a flexible platform for their synthesis.

Analytical Methodologies for the Chemical Compound’s Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are paramount for the separation of Ethyl 5-ethoxy-2-nitrobenzoate from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods, often coupled with mass spectrometry for enhanced identification capabilities.

The development of a robust HPLC method is a critical step for the routine analysis of this compound. A stability-indicating reverse-phase HPLC (RP-HPLC) method is often the preferred approach as it can separate the main compound from its degradation products and synthesis-related impurities. ijpsr.com

Method development for this compound would typically commence with the selection of an appropriate stationary phase. Given the aromatic and moderately polar nature of the compound, a C18 or a Phenyl column is a suitable starting point. sigmaaldrich.com Phenyl columns, in particular, can offer enhanced retention and selectivity for aromatic and nitroaromatic compounds due to π-π interactions. sigmaaldrich.com

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for the analysis of nitroaromatic compounds consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a buffer to control the pH. sigmaaldrich.comnih.gov For this compound, a gradient elution is likely to be more effective than an isocratic one, especially for resolving impurities with a wide range of polarities. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration.

UV detection is commonly employed for the analysis of nitroaromatic compounds due to their strong chromophores. nih.gov The selection of the detection wavelength is based on the UV spectrum of this compound, with a wavelength in the range of 254-270 nm likely providing good sensitivity. nih.gov A photodiode array (PDA) detector can be particularly advantageous as it provides spectral information for peak purity assessment.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below.

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 260 nm
Injection Volume 10 µL

Method validation would be performed in accordance with ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust.

Gas Chromatography (GC) is a valuable technique for assessing the purity of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of the compound and its impurities based on their mass-to-charge ratio. nih.gov

For the GC analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane, is generally suitable. The selection of the appropriate column and temperature program is crucial for achieving good separation of the analyte from any potential volatile impurities.

The injector and detector temperatures are optimized to ensure efficient volatilization of the sample without causing thermal degradation. A typical temperature program would involve an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature to elute compounds with different boiling points.

When using GC-MS, the mass spectrometer is typically operated in electron ionization (EI) mode. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of this compound, as well as a characteristic fragmentation pattern. The fragmentation of nitrobenzoates often involves cleavage of the ester group and loss of the nitro group, which can aid in structural elucidation. brainly.com For instance, the fragmentation of a similar compound, methyl nitrobenzoate, shows characteristic peaks corresponding to the benzoic acid and methylbenzoate fragments. brainly.com

A proposed set of GC-MS parameters for the analysis of this compound is presented in the table below.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Temperature Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Spectrophotometric Methods for Concentration Determination in Chemical Systems

UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in solutions. This technique relies on the principle that the compound absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law.

To develop a spectrophotometric method, the first step is to determine the wavelength of maximum absorbance (λmax) of this compound. This is achieved by scanning a dilute solution of the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, across a range of UV-Visible wavelengths. For nitroaromatic compounds, the λmax is typically in the UV region. researchgate.net

Once the λmax is identified, a calibration curve is constructed by preparing a series of standard solutions of this compound of known concentrations. The absorbance of each standard solution is measured at the λmax, and a graph of absorbance versus concentration is plotted. The resulting calibration curve should be linear over a defined concentration range. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

The table below outlines the key steps in developing a spectrophotometric method for the quantification of this compound.

StepDescription
1. Solvent Selection Choose a UV-transparent solvent in which the compound is soluble (e.g., Ethanol, Acetonitrile).
2. Determination of λmax Record the UV-Vis spectrum of a dilute solution of the compound to identify the wavelength of maximum absorbance.
3. Preparation of Standards Prepare a series of standard solutions of accurately known concentrations.
4. Construction of Calibration Curve Measure the absorbance of each standard at the λmax and plot absorbance versus concentration.
5. Sample Analysis Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

Impurity Profiling and Chemical Stability Studies

Impurity profiling is the identification and quantification of all potential impurities present in a substance. For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation of the final compound. A thorough understanding of the impurity profile is crucial for ensuring the quality and safety of the compound.

Potential impurities in the synthesis of this compound could include unreacted starting materials such as 5-ethoxy-2-nitrobenzoic acid and ethanol, as well as isomers formed during the nitration of ethyl ethoxybenzoate. acs.org Other potential impurities could arise from side reactions, such as the formation of dimers or other condensation products.

Stability studies are conducted to evaluate how the quality of this compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. These studies involve storing the compound under controlled conditions and analyzing it at specified time intervals using a stability-indicating analytical method, typically HPLC.

Forced degradation studies are an integral part of stability testing. In these studies, the compound is subjected to harsh conditions, such as acidic, basic, and oxidative environments, as well as exposure to heat and light. ijpsr.com The purpose of forced degradation is to identify potential degradation products and to demonstrate the specificity of the analytical method in separating these degradants from the parent compound. The degradation of nitroaromatic compounds can occur through various pathways, including the reduction of the nitro group or hydrolysis of the ester linkage. nih.govslideshare.net

Development of Quality Control Standards for Synthetic Batches

The development of comprehensive quality control (QC) standards is essential for ensuring the batch-to-batch consistency of synthetically produced this compound. These standards are a set of specifications that a batch must meet to be considered acceptable for its intended use. deskera.com

QC standards are established based on the data generated during method development, validation, and stability studies. Key parameters that are typically included in the specifications for a chemical compound are appearance, identity, assay (purity), and levels of specific and unspecified impurities. tristarintermediates.org

The table below provides an example of a set of quality control specifications for this compound.

TestSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference spectrumFTIR, ¹H NMR
Purity (Assay) ≥ 98.0%HPLC, GC
Individual Impurity ≤ 0.5%HPLC, GC
Total Impurities ≤ 1.0%HPLC, GC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH limitsHeadspace GC

Adherence to these quality control standards ensures that each batch of this compound is of high quality and suitable for its intended application. elchemy.com

Emerging Research Directions and Unexplored Frontiers

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's growing emphasis on environmental stewardship has spurred the development of more sustainable and greener synthetic routes for nitroaromatic compounds like Ethyl 5-ethoxy-2-nitrobenzoate.

Greener Synthesis ApproachKey FeaturesPotential Advantages for this compound Synthesis
Iron Catalysis Utilizes earth-abundant and less toxic iron catalysts. Often proceeds under milder reaction conditions.Reduction of environmental impact compared to traditional heavy metal catalysts. Improved safety profile of the synthesis process.
Reductive N-Alkylation A one-pot reaction combining the reduction of the nitro group and subsequent N-alkylation.Increased atom economy and reduced waste generation. Streamlined synthesis with fewer purification steps.
Use of Greener Solvents Replacement of hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or ionic liquids.Reduced volatile organic compound (VOC) emissions. Lowered risk of environmental contamination.

Recent studies have demonstrated the efficacy of iron-catalyzed cascade reactions for the synthesis of complex molecules from nitroarenes. This approach, which combines multiple reaction steps into a single, efficient process, could be adapted for the synthesis of derivatives of this compound. Furthermore, the development of reductive N-alkylation methods using green reducing agents presents a promising strategy for modifying the nitro group in a more environmentally friendly manner.

Investigation of Novel Reactivity Patterns and Unconventional Transformations

Beyond its traditional role as a synthetic intermediate, researchers are actively exploring the novel reactivity patterns of the nitrobenzoate scaffold.

Key areas of investigation include:

Cascade Reactions: Designing multi-step reactions that proceed in a single pot, leading to the rapid construction of complex molecular architectures from simple precursors.

Reductive Coupling Reactions: Exploring new methods to form carbon-carbon or carbon-heteroatom bonds by leveraging the reactivity of the nitro group under reductive conditions.

Ring Transformation Reactions: Investigating the possibility of using the nitrobenzoate ring as a synthon for the construction of different heterocyclic or carbocyclic systems.

Heterodienic Behavior: Some nitro-activated aromatic systems have been shown to participate in Diels-Alder reactions, acting as heterodienes. Investigating this potential reactivity in this compound could unlock new synthetic pathways.

These explorations aim to expand the synthetic toolbox available to chemists and enable the creation of novel compounds with unique properties and functionalities.

Advanced In Silico Approaches for De Novo Design and Property Prediction

Computational chemistry is playing an increasingly pivotal role in modern chemical research. For this compound and its derivatives, in silico approaches are being developed for:

De Novo Design: Utilizing algorithms to design novel molecules with desired properties, such as specific biological activities or material characteristics.

Property Prediction: Employing Quantitative Structure-Activity Relationship (QSAR) models to predict various properties, including toxicity, mutagenicity, and physicochemical characteristics, without the need for extensive experimental testing.

For instance, QSAR models have been successfully applied to predict the mutagenicity of nitroaromatic compounds, which can guide the design of safer alternatives. These computational tools accelerate the discovery and development process, reduce costs, and minimize the need for animal testing.

Exploration of Functional Material Applications (e.g., in organic electronics, polymer chemistry)

The unique electronic properties conferred by the nitro and ethoxy groups make this compound an interesting candidate for applications in materials science.

Potential Application AreaRationale
Organic Electronics The electron-withdrawing nature of the nitro group can impart n-type semiconductor properties, making it suitable for use in organic field-effect transistors (OFETs) and other electronic devices.
Polymer Chemistry The aromatic ring can be functionalized to allow for polymerization, leading to the creation of novel polymers with tailored optical, electronic, or thermal properties.
Sensor Technology Polymers incorporating nitroaromatic moieties have been investigated for their ability to detect explosives through fluorescence quenching mechanisms.

Research into nitroaromatic compounds as n-type organic semiconductors has shown promise, opening up possibilities for the development of new electronic materials. rsc.org Furthermore, the incorporation of such molecules into polymer backbones could lead to the creation of advanced materials for a variety of technological applications.

Integration into Continuous Flow Chemistry and Microreactor Systems

The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous reactions. Continuous flow chemistry, utilizing microreactors, offers a safer and more efficient alternative to traditional batch processing.

The advantages of this approach include:

Enhanced Safety: The small reaction volumes and excellent heat transfer capabilities of microreactors significantly reduce the risk of thermal runaways.

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities.

Scalability: Flow chemistry processes can often be scaled up more easily and reliably than batch reactions.

Recent studies have demonstrated the successful application of continuous-flow microreaction processes for the mononitration of various aromatic compounds with high selectivity and yield, highlighting the potential of this technology for the synthesis of this compound. rsc.orgresearchgate.netnih.gov

Hybrid Experimental-Computational Approaches for Mechanistic Discovery

A deeper understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. The synergy between experimental and computational techniques is proving to be a powerful tool for mechanistic discovery.

This hybrid approach involves:

Experimental Studies: Utilizing techniques such as kinetics, isotopic labeling, and spectroscopic analysis to probe reaction pathways.

Computational Modeling: Employing quantum chemical calculations to model reaction intermediates, transition states, and potential energy surfaces.

By combining experimental observations with theoretical calculations, researchers can gain unprecedented insights into the intricate details of chemical transformations. This knowledge is invaluable for optimizing existing reactions and designing new catalytic systems for the synthesis and functionalization of compounds like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.